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Compound of Interest

Compound Name: Ethyl chlorogenate

Cat. No.: B13419431 Get Quote

An In-depth Technical Guide to Ethyl Chlorogenate for Researchers and Drug Development

Professionals

Introduction
Ethyl chlorogenate, a derivative of chlorogenic acid, is a naturally occurring phenylpropanoid

found in various plant species. As a member of the caffeoylquinic acid family, it has garnered

interest within the scientific community for its potential biological activities, which are analogous

to its parent compound, chlorogenic acid. This technical guide provides a comprehensive

overview of ethyl chlorogenate, including its chemical and physical properties, synthesis,

spectroscopic data, and known biological activities, with a focus on presenting quantitative data

and detailed experimental methodologies.

Chemical and Physical Properties
Ethyl chlorogenate is the ethyl ester of chlorogenic acid. Its fundamental properties are

summarized in the table below.
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Property Value Source

IUPAC Name

ethyl (1S,3R,4R,5R)-3-[[(E)-3-

(3,4-dihydroxyphenyl)prop-2-

enoyl]oxy]-1,4,5-

trihydroxycyclohexane-1-

carboxylate

PubChem

Synonyms

Chlorogenic acid ethyl ester, 3-

O-Caffeoylquinic acid ethyl

ester

Biopurify[1]

CAS Number 425408-42-0 Biopurify[1]

Molecular Formula C₁₈H₂₂O₉ PubChem[2]

Molecular Weight 382.36 g/mol Biopurify[1]

Appearance Powder ChemFaces[3]

Purity ≥98% ChemFaces[4]

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
ChemFaces[3][4]

Storage

Store at 2-8°C in a well-closed

container, protected from air

and light. For long-term

storage, refrigeration or

freezing is recommended.

GlpBio, Biopurify[1][5]

Synthesis of Ethyl Chlorogenate
Ethyl chlorogenate can be synthesized via the esterification of chlorogenic acid with ethanol.

A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Esterification of Chlorogenic
Acid
Materials:
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Chlorogenic acid (CGA)

Ethanol (absolute)

Sulfonic acid resin (catalyst)

Ethyl acetate

n-hexane

Methanol

Argon gas

Schlenk tube

Magnetic stirrer

Oil bath

Rotary evaporator

Büchner funnel

Thin-layer chromatography (TLC) plate

Procedure:

In a Schlenk tube, add chlorogenic acid (e.g., 1.063 g, 3 mmol), the sulfonic acid resin

catalyst (40% w/w with respect to CGA), and a sufficient amount of ethanol under an argon

atmosphere.

Briefly stir the mixture magnetically.

Immerse the reactor in an oil bath pre-warmed to 75°C.

Stir the mixture at 750 rpm for 6 hours.

Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.

Dilute the mixture with warm ethyl acetate and filter under vacuum using a Büchner funnel to

remove the catalyst and any unreacted chlorogenic acid.

Concentrate the filtrate using a rotary evaporator at 40°C.

Recrystallize the resulting solid from ethyl acetate to yield ethyl chlorogenate as a powder.

This protocol is adapted from a general method for the synthesis of acyl chlorogenates.

Spectroscopic Data
The structural elucidation of ethyl chlorogenate is confirmed through various spectroscopic

techniques.

Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS):

Positive-ion mode (m/z): 446.15 [M + CH₃CN + Na⁺], 487.20 [M + 2CH₃CN + Na⁺], 787.35

[2M + Na⁺][6]

Negative-ion mode (m/z): 381.15 [M − H⁺], 763.45 [2M − H⁺][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for ethyl chlorogenate is limited in the readily available literature. The

following represents typical chemical shifts for related structures and should be used as a

reference.

¹H NMR (400.13 MHz, CD₃OD): The spectrum would be expected to show signals

corresponding to the ethyl group (a triplet and a quartet), protons of the quinic acid moiety,

and protons of the caffeoyl group, including the characteristic doublets of the trans-vinylic

protons and the aromatic protons of the 3,4-dihydroxyphenyl ring.[6]

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and

carboxyl groups, carbons of the quinic acid and caffeoyl moieties, and the ethyl group
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carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A definitive FT-IR spectrum for ethyl chlorogenate is not widely published. However,

characteristic absorption bands would be expected for the following functional groups:

O-H stretching: Broad band around 3400 cm⁻¹

C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹

C=O stretching (ester): Around 1735-1750 cm⁻¹

C=C stretching (aromatic and vinylic): Around 1600-1450 cm⁻¹

C-O stretching: Around 1250-1000 cm⁻¹

UV-Vis Spectroscopy
The UV-Vis spectrum of ethyl chlorogenate is expected to be similar to that of chlorogenic

acid, with absorption maxima characteristic of the caffeoyl chromophore.

λmax: Approximately 325-330 nm.

Biological Activity and Experimental Protocols
Ethyl chlorogenate is reported to possess several biological activities, though quantitative

data is still emerging.

Xanthine Oxidase Inhibition
Ethyl chlorogenate has been identified as a xanthine oxidase (XO) inhibitor in extracts from

the fruits of Chaenomeles speciosa.[7] While a specific IC₅₀ value for the isolated ethyl
chlorogenate is not provided in the available literature, the ethyl acetate and n-butanol

fractions containing this compound showed strong XO inhibitory activity.[7]

Materials:

Xanthine oxidase from bovine milk
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Xanthine (substrate)

Potassium phosphate buffer (pH 7.5)

Test compound (ethyl chlorogenate)

Allopurinol (positive control)

96-well microplate

UV-Vis spectrophotometer

Procedure:

Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

In a 96-well plate, add potassium phosphate buffer, the test compound solution (or control),

and xanthine oxidase solution.

Incubate the mixture at 25°C for 15 minutes.

Initiate the reaction by adding the xanthine substrate solution.

Measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid

formation.

Calculate the percentage of XO inhibition for each concentration of the test compound.

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the

XO activity by 50%.

Melanin Synthesis Inhibition
Caffeoylquinic acid derivatives have been shown to inhibit melanin synthesis.[8] While specific

IC₅₀ values for ethyl chlorogenate are not readily available, related compounds have

demonstrated potent activity.

Materials:
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B16F10 murine melanoma cells

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-

streptomycin

α-Melanocyte-stimulating hormone (α-MSH)

Test compound (ethyl chlorogenate)

Kojic acid or arbutin (positive control)

Phosphate-buffered saline (PBS)

1 N NaOH with 10% DMSO

96-well plate

Microplate reader

Procedure:

Seed B16F10 cells in a 96-well plate and incubate for 24 hours.

Treat the cells with various concentrations of the test compound or positive control in the

presence of α-MSH for 48-72 hours.

Wash the cells with PBS and lyse them with the NaOH/DMSO solution to solubilize the

melanin.

Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

Normalize the melanin content to the total protein content of each well.

Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group

and determine the IC₅₀ value.

Antiviral and Hepatoprotective Activities
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While ethyl chlorogenate has been mentioned in the context of antiviral and hepatoprotective

activities, the available quantitative data primarily pertains to its parent compound, chlorogenic

acid.[9] For instance, chlorogenic acid has shown inhibitory effects against various viruses,

including influenza A virus (H1N1 and H3N2), with IC₅₀ values in the micromolar range.[10]

Similarly, the hepatoprotective effects of chlorogenic acid have been demonstrated in various in

vitro and in vivo models of liver injury. Further research is needed to specifically quantify the

antiviral and hepatoprotective efficacy of ethyl chlorogenate.

Signaling Pathways
The precise signaling pathways modulated by ethyl chlorogenate are not yet fully elucidated.

However, based on studies of the structurally similar methyl chlorogenate and the parent

compound chlorogenic acid, it is plausible that ethyl chlorogenate may influence key

inflammatory and cellular stress response pathways.

Potential Involvement in NF-κB and MAPK Signaling
Studies on methyl chlorogenate have shown that it can inhibit the NF-κB signaling pathway, a

critical regulator of inflammation.[6] Chlorogenic acid has also been demonstrated to modulate

both the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades. It is

hypothesized that ethyl chlorogenate may exert anti-inflammatory effects through similar

mechanisms.
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by ethyl chlorogenate.
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Caption: Hypothesized modulation of the MAPK signaling cascade by ethyl chlorogenate.
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Conclusion
Ethyl chlorogenate is a phenylpropanoid with demonstrated and potential biological activities

that warrant further investigation for applications in drug development and research. This guide

has summarized the current knowledge regarding its chemical properties, synthesis, and

bioactivities, providing detailed protocols where available. While the full extent of its

pharmacological profile is still being explored, particularly in direct comparison to chlorogenic

acid, the existing data suggests that ethyl chlorogenate is a promising molecule for future

studies. Further research should focus on obtaining specific quantitative data (e.g., IC₅₀ values)

for its various biological effects and elucidating the precise molecular mechanisms and

signaling pathways involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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